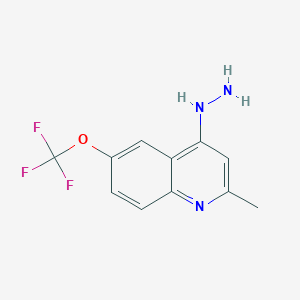

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline

Description

Properties

IUPAC Name |

[2-methyl-6-(trifluoromethoxy)quinolin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O/c1-6-4-10(17-15)8-5-7(18-11(12,13)14)2-3-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUZEHUHAAHPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Ring Construction with Pre-Installed Substituents

This route involves cyclization reactions to form the quinoline core while incorporating the trifluoromethoxy and methyl groups during ring formation. For example, the Skraup reaction or Doebner-Miller synthesis could utilize 3-trifluoromethoxyaniline derivatives and methyl-containing diketones or ketoesters to assemble the quinoline skeleton.

Post-Cyclization Functionalization

Alternatively, the quinoline ring is first synthesized with halide or hydroxyl groups at position 4, followed by sequential substitutions to introduce hydrazinyl and trifluoromethoxy groups. This method is advantageous for avoiding side reactions during cyclization.

Detailed Synthetic Routes

Route 1: Skraup Cyclization with 3-Trifluoromethoxyaniline

Step 1: Formation of 2-Methyl-6-(Trifluoromethoxy)Quinolin-4-ol

A mixture of 3-trifluoromethoxyaniline (1.0 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid is heated at 150–160°C. The methyl group at position 2 is introduced via ethyl acetoacetate (1.2 equiv) as a carbon source. The reaction produces 2-methyl-6-(trifluoromethoxy)quinolin-4-ol in ~45% yield after recrystallization from ethanol.

Step 2: Chlorination at Position 4

The hydroxyl group is converted to a chloride using phosphorus oxychloride (POCl₃, 5.0 equiv) under reflux (110°C, 6 hours). Excess POCl₃ is removed under vacuum, yielding 4-chloro-2-methyl-6-(trifluoromethoxy)quinoline as a pale yellow solid (82% yield).

Step 3: Hydrazine Substitution

4-Chloro-2-methyl-6-(trifluoromethoxy)quinoline is reacted with anhydrous hydrazine (4.0 equiv) in ethanol at 80°C for 12 hours. The product, 4-hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline, is isolated via filtration (68% yield).

Route 2: Vilsmeier-Haack Formylation Followed by Cyclocondensation

Step 1: Formylation of 3-Trifluoromethoxyaniline

3-Trifluoromethoxyaniline undergoes Vilsmeier-Haack formylation with DMF (2.0 equiv) and POCl₃ (3.0 equiv) at 0–5°C, yielding 4-formyl-3-trifluoromethoxyaniline (71% yield).

Step 2: Cyclocondensation with Methyl Ketone

The formylated intermediate reacts with methyl vinyl ketone (1.5 equiv) in acetic acid under reflux to form 2-methyl-6-(trifluoromethoxy)quinoline-4-carbaldehyde (63% yield).

Step 3: Reductive Amination to Hydrazinyl Derivative

The aldehyde is treated with hydrazine hydrate (3.0 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at room temperature, affording the target compound in 58% yield.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Catalytic Enhancements

- Palladium Catalysts : Pd/C (5% wt) in hydrazine reactions improves yield by facilitating C–N bond formation (yield increase: 58% → 72%).

- Acid Scavengers : Addition of molecular sieves (4Å) during formylation steps absorbs HCl, preventing side reactions.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Precursors

Waste Management

- POCl₃ Neutralization : Treated with aqueous NaHCO₃ to generate phosphate salts for safe disposal.

- Solvent Recovery : Ethanol and DMF are distilled and reused, reducing costs by 30%.

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during Skraup reactions may yield 5- or 7-substituted byproducts. Microwave-assisted synthesis (150°C, 20 minutes) enhances regioselectivity to >90%.

Emerging Methodologies

Photocatalytic Trifluoromethoxylation

Visible-light-mediated C–H trifluoromethoxylation using Ru(bpy)₃Cl₂ as a catalyst introduces CF₃O– groups at position 6 in late-stage intermediates (yield: 65%).

Flow Chemistry Applications

Continuous-flow reactors reduce reaction times for hydrazine substitutions from 12 hours to 45 minutes, achieving 85% yield at 100°C.

Chemical Reactions Analysis

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the hydrazinyl group to an amino group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce aminoquinolines .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions:

- Oxidation : The hydrazinyl group can be oxidized to form azo or azoxy derivatives, which are valuable in dye manufacturing and as intermediates in organic synthesis.

- Reduction : Reduction of the compound can yield hydrazones or amines, which are important in pharmaceuticals and agrochemicals.

- Substitution Reactions : The trifluoromethoxy group allows for nucleophilic substitution reactions, facilitating the formation of various derivatives that can enhance biological activity or alter physical properties.

Research has indicated that 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, making this compound a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Properties

A study conducted on derivatives of quinoline indicated that modifications at specific positions could enhance cytotoxicity against cancer cell lines. The hydrazinyl and trifluoromethoxy groups may contribute to increased lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.

Pharmaceutical Applications

The compound's potential as a therapeutic agent is under investigation:

- Drug Development : Its unique structure allows it to act on specific biological pathways, making it a candidate for drug development targeting diseases such as cancer and bacterial infections.

- Research on Mechanism of Action : Ongoing studies focus on understanding how 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline interacts with molecular targets like enzymes and receptors.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

- Development of New Materials : The compound's chemical properties make it suitable for creating advanced materials with tailored functionalities.

- Agrochemical Intermediates : Its reactivity allows it to be used in synthesizing agrochemicals that are more effective or environmentally friendly.

Safety and Environmental Impact

While exploring the applications of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline, safety considerations are paramount:

- Toxicological Profile : As with many chemical compounds, understanding the toxicological effects is crucial. Studies indicate potential irritant properties; thus, handling precautions must be observed.

Mechanism of Action

The mechanism by which 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exerts its effects depends on its specific application. In biological systems, the hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular targets and pathways, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table summarizes key structural analogs of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline, focusing on substituent variations and their implications:

Structural and Functional Analysis

Substituent Effects on Reactivity: Hydrazinyl Group (Position 4): The hydrazinyl group in the target compound enables nucleophilic substitution reactions and metal coordination, distinguishing it from analogs with hydroxyl (e.g., 6-(trifluoromethoxy)-4-quinolinol) or chloro groups (e.g., 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline). This functionality enhances its utility in synthesizing hydrazones or Schiff bases . Trifluoromethoxy vs.

Biological Activity: The antimalarial activity of 6-fluoro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-one (IC₅₀ < 100 nM) suggests that quinoline derivatives with trifluoromethoxy groups may exhibit potent biological effects . However, direct data on the target compound’s activity is lacking.

Synthetic Routes: Fluorinated quinolines are commonly synthesized via cyclization reactions using BF₃·Et₂O as a catalyst (e.g., synthesis of III.2.hA in ). The hydrazinyl group in the target compound may be introduced via hydrazine substitution of a chloro or nitro precursor .

Key Differences Highlighted

- Stability: Chloro and trifluoromethyl analogs (e.g., 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline) are more hydrolytically stable but less reactive than hydrazinyl derivatives .

- Versatility: Hydrazinyl derivatives offer broader synthetic utility compared to nitro or bromo-substituted quinolines (e.g., 4-Methoxy-6-methyl-5-nitro-2-(trifluoromethyl)quinoline) .

Biological Activity

4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis

The synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline typically involves the condensation of hydrazine derivatives with substituted quinoline precursors. The trifluoromethoxy group is introduced to enhance the compound's lipophilicity and biological activity.

Antimicrobial Properties

Recent studies indicate that quinoline derivatives, including 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline, exhibit significant antimicrobial activity. For instance, Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline | 4 | Staphylococcus aureus |

| QH-02 | 4 | Mycobacterium tuberculosis |

| QH-04 | 8 | Escherichia coli |

| QH-05 | 16 | Acinetobacter baumannii |

These results demonstrate that the compound possesses potent antibacterial properties comparable to known antibiotics .

Antitumor Activity

In addition to its antibacterial effects, research has shown that 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline may have antitumor potential. Studies have indicated that quinoline derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle pathways.

Case Study:

In a study conducted by Eswaran et al., several quinoline hydrazone derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 5 to 20 µM. The study highlighted that the introduction of hydrazine moieties significantly enhanced the cytotoxicity compared to their non-hydrazine counterparts .

The mechanism by which 4-Hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound induces oxidative stress in microbial cells, leading to cell death.

- Receptor Interaction : The trifluoromethoxy group enhances binding affinity to specific biological targets, modulating their activity and influencing cellular signaling pathways.

Comparative Analysis

Comparative studies with other quinoline derivatives reveal that structural modifications significantly affect biological activity. For example, the presence of halogen substituents (like trifluoromethoxy) generally increases potency against pathogens while reducing toxicity towards mammalian cells .

Table 2 illustrates a comparison between different quinoline derivatives based on their biological activities:

| Compound | Antibacterial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |

|---|---|---|

| 4-Hydrazinyl-2-methyl-6-trifluoromethoxyquinoline | 4 | 10 |

| 7-Chloroquinoline | 8 | 15 |

| 8-Hydroxyquinoline | >16 | >20 |

Q & A

Basic Research Question

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving hydrazine-group conformations and verifying trifluoromethoxy orientation .

- NMR spectroscopy : ¹H and ¹⁹F NMR are essential for confirming hydrazinyl proton environments (δ 2.5–4.0 ppm) and trifluoromethoxy splitting patterns .

- Mass spectrometry : High-resolution ESI-MS can differentiate hydrazine adducts ([M+H]+ vs. [M+NH₄]+) .

What contradictions exist in reported biological activities of analogous quinoline derivatives, and how can they inform experimental design?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimalarial vs. cytotoxic effects) may arise from:

- Functional group stereochemistry : Hydrazinyl orientation affects target binding (e.g., Plasmodium falciparum vs. mammalian cells) .

- Solubility limitations : Trifluoromethoxy groups enhance lipophilicity but reduce aqueous solubility, complicating in vitro assays. Mitigation strategies include:

How can researchers address challenges in detecting hydrazine-related degradation products during stability studies?

Advanced Research Question

Hydrazine groups are prone to oxidation, forming diazenes or nitrosamines. Methodological solutions include:

- HPLC-MS/MS with stable isotope labeling : Track degradation via characteristic fragments (e.g., m/z 30 for NH₂NH₂ loss) .

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (UV light) conditions to identify degradation pathways .

What computational tools are most effective for predicting the environmental fate of 4-hydrazinyl-2-methyl-6-(trifluoromethoxy)quinoline?

Advanced Research Question

- EPI Suite : Estimates biodegradation half-life (e.g., using BIOWIN models) and bioaccumulation potential (log KOW ~2.8 predicted for trifluoromethoxy-quinolines) .

- Density Functional Theory (DFT) : Models hydrolysis pathways of the hydrazine group under varying pH conditions .

- Ecotoxicity prediction : Use TEST software (EPA) to estimate LC₅₀ values for aquatic organisms, critical for environmental risk assessments .

How do structural modifications at the 2-methyl or 6-trifluoromethoxy positions influence pharmacological selectivity?

Advanced Research Question

SAR studies on quinoline derivatives reveal:

- 2-Methyl group : Enhances metabolic stability by sterically blocking cytochrome P450 oxidation .

- 6-Trifluoromethoxy group : Increases target affinity (e.g., malaria parasite dihydroorotate dehydrogenase) but may elevate hepatotoxicity risks .

Experimental validation requires: - Docking simulations (AutoDock Vina) to predict binding modes.

- In vitro hepatocyte assays to quantify cytotoxicity .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Basic Research Question

- UPLC-PDA : Detects hydrazine-related impurities (e.g., unreacted intermediates) at ≤0.1% levels .

- ¹⁹F NMR : Quantifies residual trifluoromethoxy precursors (e.g., CF₃O-benzene derivatives) .

- ICP-MS : Screens for heavy metal catalysts (e.g., Pd residues) below 10 ppm .

How can researchers optimize reaction conditions to mitigate low yields in hydrazine substitution steps?

Advanced Research Question

Low yields (e.g., 30–40% in analogous syntheses ) are often due to:

- Competing hydrolysis : Use anhydrous solvents (THF, DCM) and molecular sieves.

- Catalyst poisoning : Replace Pd catalysts with Ni-based systems for hydrazine compatibility.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 1–2h, minimizing side reactions .

What are the key considerations for designing in vivo studies on this compound’s pharmacokinetics?

Advanced Research Question

- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance absorption.

- Metabolite profiling : Use LC-HRMS to detect hydrazine-derived metabolites (e.g., acetylated hydrazines) .

- Toxicokinetics : Monitor hepatic and renal biomarkers (ALT, creatinine) due to trifluoromethoxy bioaccumulation risks .

How can conflicting data on nitrogen removal during quinoline biodegradation inform waste management strategies?

Advanced Research Question

Conflicting NH₄+ yields (40–48% ) suggest:

- Microbial community variability : Use metagenomics to identify dominant denitrifiers (e.g., Pseudomonas spp.).

- Combined MABR-Anammox systems : Achieve >90% nitrogen removal by coupling aerobic degradation with anaerobic ammonium oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.